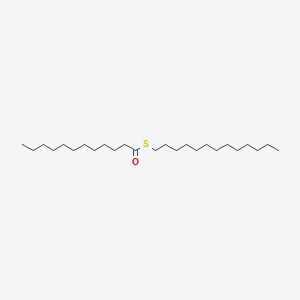
S-Tridecyl dodecanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Tridecyl dodecanethioate: is an organic compound characterized by the presence of a long alkyl chain and a thioester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Tridecyl dodecanethioate typically involves the reaction of tridecyl alcohol with dodecanethiol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Common catalysts used in this reaction include acids or bases that facilitate the formation of the thioester bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize efficiency and minimize by-products. The use of advanced purification techniques, such as distillation or chromatography, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: S-Tridecyl dodecanethioate can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The compound can be reduced to yield the corresponding alcohol and thiol.
Substitution: The thioester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols and thiols.
Substitution: Various thioester derivatives.
Scientific Research Applications
Chemistry: S-Tridecyl dodecanethioate is used as a reagent in organic synthesis, particularly in the formation of complex thioester compounds. It serves as a building block for the synthesis of more intricate molecules.
Biology: In biological research, this compound is studied for its potential role in modulating biological pathways. Its interactions with proteins and enzymes are of particular interest.
Medicine: The compound is being explored for its potential therapeutic applications, including its use as a drug delivery agent. Its ability to form stable thioester bonds makes it a candidate for targeted drug delivery systems.
Industry: this compound finds applications in the production of specialty chemicals, lubricants, and surfactants. Its unique chemical properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of S-Tridecyl dodecanethioate involves its interaction with molecular targets, such as enzymes and proteins. The thioester group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in research and potential therapeutic applications.
Comparison with Similar Compounds
Tridecyl trimellitate: A triester of trimellitic acid and tridecyl alcohol, used as an emollient in cosmetics.
1-Dodecanethiol: An alkyl thiol with a similar long alkyl chain, used in the synthesis of metal-thiolate structures.
Uniqueness: S-Tridecyl dodecanethioate is unique due to its specific thioester functional group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form stable thioester bonds sets it apart from other similar compounds.
Properties
CAS No. |
102896-30-0 |
|---|---|
Molecular Formula |
C25H50OS |
Molecular Weight |
398.7 g/mol |
IUPAC Name |
S-tridecyl dodecanethioate |
InChI |
InChI=1S/C25H50OS/c1-3-5-7-9-11-13-14-16-18-20-22-24-27-25(26)23-21-19-17-15-12-10-8-6-4-2/h3-24H2,1-2H3 |
InChI Key |
BPMJTZGLILQEKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCSC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















